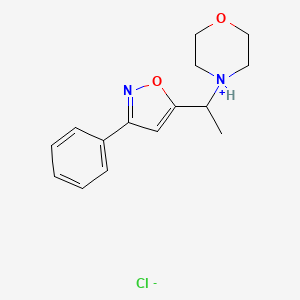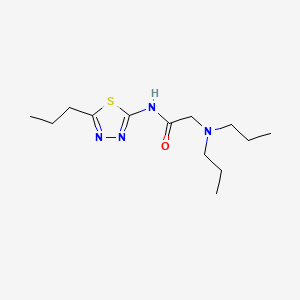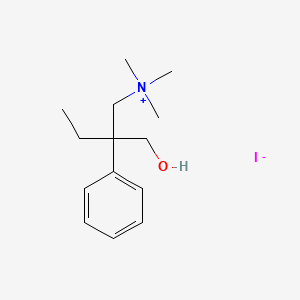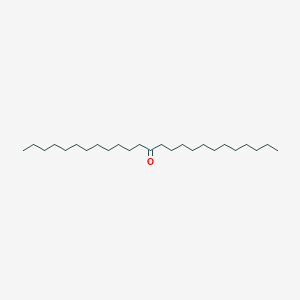
Pentacosan-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosan-13-one: is a long-chain ketone with the molecular formula C25H50O . It is also known by its systematic name 13-Pentacosanone . This compound is characterized by a 25-carbon chain with a ketone functional group at the 13th carbon position. It is a relatively large molecule with a molecular weight of 366.6639 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosan-13-one typically involves the oxidation of the corresponding alcohol, Pentacosan-13-ol . This can be achieved using various oxidizing agents such as chromium trioxide (CrO3) in the presence of pyridine or potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium on a carbon support. The reaction conditions must be carefully controlled to prevent over-oxidation and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosan-13-one can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, Pentacosan-13-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosan-13-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentacosan-13-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Investigated for its role in biological systems, particularly in the study of lipid metabolism.
Wirkmechanismus
The mechanism of action of Pentacosan-13-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosan-13-ol: The corresponding alcohol with similar chain length but different functional group.
Pentacosane: The fully saturated hydrocarbon with no functional groups.
Heptacosan-13-one: A similar ketone with a longer carbon chain.
Uniqueness
Pentacosan-13-one is unique due to its specific chain length and the position of the ketone group. This combination of features gives it distinct physical and chemical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
2123-19-5 |
|---|---|
Molekularformel |
C25H50O |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
pentacosan-13-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
VTPOKROHHTWTML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


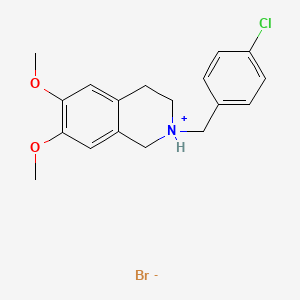
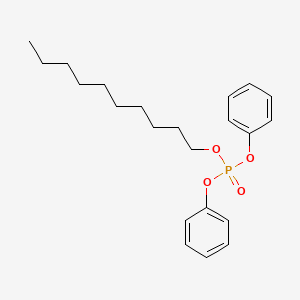

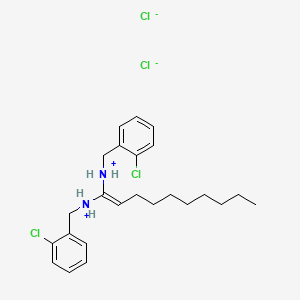
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
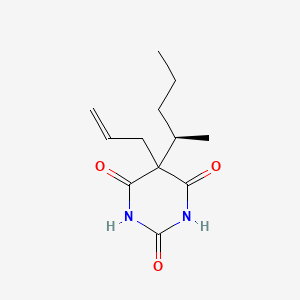
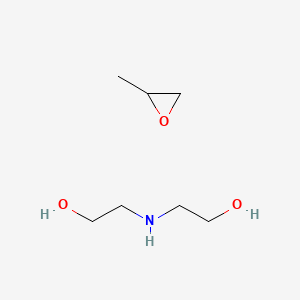
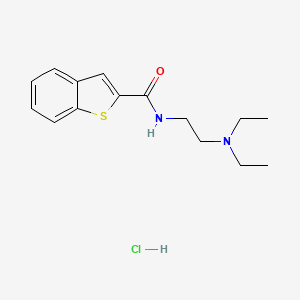
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
